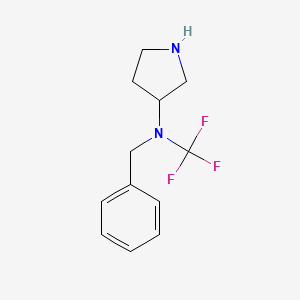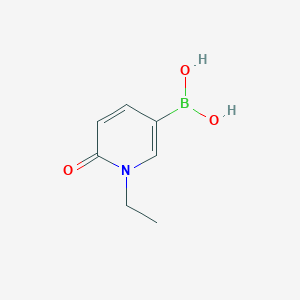
(1-Ethyl-6-oxopyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethyl-6-oxopyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an ethyl group and a ketone functional group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-6-oxopyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, yielding the desired boronic acid derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient handling of organolithium reagents and the subsequent borylation reaction . The use of continuous flow reactors ensures consistent product quality and high throughput, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Ethyl-6-oxopyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction is widely used for the formation of carbon-carbon bonds.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.
Major Products Formed:
Biaryls: From Suzuki-Miyaura coupling.
Alcohols/Ketones: From oxidation reactions.
Substituted Pyridines: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
(1-Ethyl-6-oxopyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (1-Ethyl-6-oxopyridin-3-yl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological applications . In the context of enzyme inhibition, the boronic acid group interacts with the active site of the enzyme, forming a stable complex that inhibits the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A widely used boronic acid in organic synthesis.
4-Formylphenylboronic Acid: Similar in structure but with a formyl group instead of an ethyl group.
Pinacolborane: Another boronic acid derivative used in various chemical reactions.
Uniqueness: (1-Ethyl-6-oxopyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of reactions, coupled with its stability and ease of handling, makes it a valuable reagent in both research and industrial applications.
Propriétés
Formule moléculaire |
C7H10BNO3 |
|---|---|
Poids moléculaire |
166.97 g/mol |
Nom IUPAC |
(1-ethyl-6-oxopyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H10BNO3/c1-2-9-5-6(8(11)12)3-4-7(9)10/h3-5,11-12H,2H2,1H3 |
Clé InChI |
OSHGPMCYDAJWPF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(C(=O)C=C1)CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



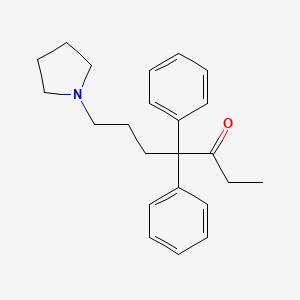

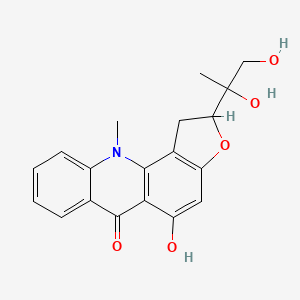
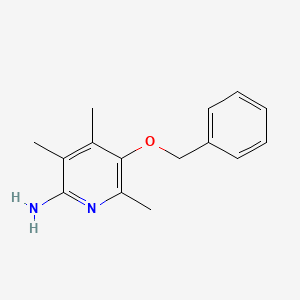
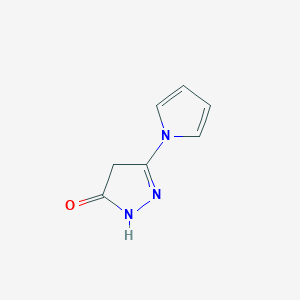
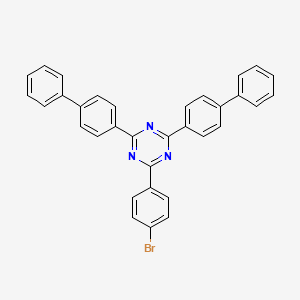
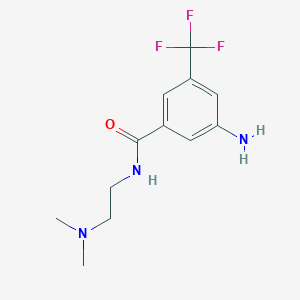
![2-(3-Isopropenyl-phenyl)-[1,3]dioxolane](/img/structure/B13971359.png)

![2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol](/img/structure/B13971365.png)
![N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13971374.png)
![2-Chloro-7-cyclopentyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B13971382.png)
